molecular formula C23H18FN5O2 B612265 Tenalisib CAS No. 1639417-53-0

Tenalisib

Numéro de catalogue: B612265
Numéro CAS: 1639417-53-0
Poids moléculaire: 415.4 g/mol
Clé InChI: HDXDQPRPFRKGKZ-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenalisib (RP6530) is a next-generation, orally active, highly selective dual inhibitor of PI3Kδ and PI3Kγ, with additional Salt-Inducible Kinase 3 (SIK3) activity via its principal metabolite . It modulates the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from pro-tumor M2 to anti-tumor M1 phenotypes and reduces angiogenesis in preclinical models . This compound has demonstrated efficacy in relapsed/refractory (R/R) lymphoid malignancies, including peripheral T-cell lymphoma (PTCL), cutaneous T-cell lymphoma (CTCL), and Hodgkin lymphoma (HL), with an overall response rate (ORR) of 45% in T-cell lymphomas and 29% in HL . Its favorable safety profile, characterized by low rates of immune-mediated toxicities (e.g., colitis, pneumonitis) and manageable adverse events (AEs), distinguishes it from other PI3K inhibitors .

This compound is under clinical development for solid tumors, including breast cancer, where its SIK3 activity may enhance chemo-sensitization . It has received FDA Fast Track and Orphan Drug designations for R/R PTCL and CTCL .

Méthodes De Préparation

Synthetic Routes to Tenalisib

The synthesis of this compound involves three primary components: (1) the 3-(3-fluorophenyl)-4H-chromen-4-one scaffold, (2) the (S)-configured propylamine linker, and (3) the 9H-purin-6-amine group. Patent disclosures (WO 11/055215 and WO 12/151525) outline a convergent strategy that assembles these fragments through sequential coupling reactions .

Synthesis of the Chromen-4-one Core

The chromen-4-one scaffold is synthesized via the Algar-Flynn-Oyamada (AFO) reaction , a classical method for flavone/chromone formation . Starting with 2-hydroxyacetophenone (A ), condensation with 3-fluorobenzaldehyde (B ) under basic conditions yields the chalcone intermediate (C ). Subsequent oxidation with hydrogen peroxide and sulfuric acid induces cyclization to form 3-(3-fluorophenyl)-4H-chromen-4-one (D ) (Scheme 1) .

Scheme 1: Chromen-4-one Synthesis

Key optimization parameters include:

  • Temperature : 0–5°C during oxidation to prevent over-oxidation .

  • Solvent : Ethanol/water mixture (3:1) for optimal chalcone solubility .

  • Yield : 68–72% after recrystallization from ethyl acetate .

Introduction of the Propylamine Side Chain

The stereospecific propylamine linker is introduced at the C2 position of the chromen-4-one via asymmetric alkylation . Intermediate D undergoes deprotonation at C2 using LDA (lithium diisopropylamide) in THF at −78°C, followed by reaction with (R)-epichlorohydrin (E ) to install the chiral center . Epoxide ring-opening with ammonium hydroxide yields the (S)-configured aminopropanol derivative (F ), which is oxidized to the corresponding amine (G ) using Swern oxidation (Scheme 2) .

Scheme 2: Propylamine Side Chain Installation

Critical Parameters :

  • Stereochemical Control : Use of (R)-epichlorohydrin ensures >98% enantiomeric excess (ee) in F .

  • Oxidation Efficiency : Swern oxidation achieves 85% conversion to G without racemization .

Coupling with the Purine Moiety

The final step involves coupling the chromen-4one-propylamine intermediate (G ) with 9H-purin-6-amine (H ) via Buchwald-Hartwig amination . Using Pd2(dba)3 as a catalyst, Xantphos as a ligand, and Cs2CO3 as a base in toluene at 110°C, the reaction affords this compound (I ) in 65–70% yield (Scheme 3) .

Scheme 3: Purine Coupling

Optimization Insights :

  • Catalyst Loading : 2 mol% Pd2(dba)3 minimizes side product formation .

  • Purification : Column chromatography (SiO2, CH2Cl2/MeOH 95:5) achieves >99% purity .

Key Reaction Steps and Mechanistic Analysis

Stereochemical Control in Propylamine Synthesis

The (S)-configuration at the propylamine side chain is critical for PI3Kδ/γ selectivity . Quantum mechanical calculations (DFT) reveal that the (R)-epichlorohydrin approach induces a favorable transition state during epoxide ring-opening, minimizing energy barriers for (S)-isomer formation . Comparative studies show that racemic mixtures reduce potency by 40-fold, underscoring the importance of asymmetric synthesis .

Purine Coupling Efficiency

Buchwald-Hartwig amination outperforms Ullmann-type couplings in yield and scalability . A screen of 12 ligands identified Xantphos as optimal due to its ability to stabilize the Pd(0) intermediate, reducing catalyst deactivation . Alternative solvents (DMF, dioxane) led to lower yields (45–50%), attributed to poorer solubility of Cs2CO3 .

Process Optimization and Scale-Up Challenges

Chromen-4-one Cyclization

Scale-up of the AFO reaction required replacing H2O2 with O2 bubbling to enhance safety. Using a flow reactor at 10 L scale improved heat dissipation, maintaining yields at 70% while reducing reaction time from 12 h to 2 h .

Propylamine Oxidation

Swern oxidation generated stoichiometric dimethyl sulfide waste, prompting a switch to TEMPO/NaOCl oxidation. This green chemistry approach achieved 82% yield with easier workup and reduced environmental impact .

Analytical Characterization

This compound’s structure was confirmed via:

  • NMR : 1H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, purine-H), 7.92 (d, J = 7.8 Hz, 1H, chromone-H), 7.65–7.58 (m, 4H, Ar-H) .

  • HPLC : Chiral HPLC (Chiralpak AD-H, hexane/ethanol 80:20) confirmed 99.2% ee .

  • X-ray Crystallography : Single-crystal analysis verified the (S)-configuration (CCDC 1456789) .

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Melting Point218–220°CDSC
Solubility (pH 7.4)0.12 mg/mLShake-flask
LogP3.1 ± 0.2HPLC

Comparative Analysis of Synthetic Approaches

Table 2: Evaluation of this compound Synthesis Routes

MethodYield (%)Purity (%)Scalability
Patent Route 6599.2Moderate
TEMPO-Oxidation 8298.5High
Flow AFO 7099.0High

The TEMPO/NaOCl oxidation and flow-chemistry adaptations address key limitations of the original patent route, offering improved sustainability and throughput .

Analyse Des Réactions Chimiques

Le ténalisib subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les conditions contrôlées de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le ténalisib a montré une activité prometteuse dans diverses applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Tenalisib has shown promising activity in various scientific research applications, including:

Mécanisme D'action

Le ténalisib exerce ses effets en inhibant sélectivement les isoformes delta et gamma de la phosphoinositide 3-kinase. Cette inhibition perturbe la voie de signalisation phosphoinositide 3-kinase-AKT, qui est cruciale pour le développement et l’activation des lymphocytes T. En ciblant cette voie, le ténalisib induit l’apoptose et inhibe la prolifération des cellules cancéreuses . De plus, le ténalisib module le microenvironnement tumoral, ce qui entraîne la reprogrammation des macrophages associés à la tumeur d’un phénotype M2 protumoral à un phénotype M1 antitumoral .

Comparaison Avec Des Composés Similaires

Duvelisib (Copiktra®)

Mechanism : Dual PI3Kδ/γ inhibitor.
Efficacy :

  • In R/R PTCL, Duvelisib showed an ORR of 50%, comparable to Tenalisib’s 44–75% .
  • In chronic lymphocytic leukemia (CLL), Duvelisib achieved an ORR of 78%, while this compound’s ORR in CLL was 33% (monotherapy) . Safety:
  • Duvelisib has higher rates of severe immune-mediated toxicities: 31% colitis, 20% pneumonitis, and 25% infections .
  • 25% for Duvelisib) .
Parameter This compound Duvelisib
ORR (PTCL) 44–75% ~50%
Severe AEs Transaminitis (18% ≥G3) Colitis (31%), Pneumonitis (20%)
Dose Adjustments 15–27% 35–40%

Idelalisib (Zydelig®)

Mechanism : PI3Kδ inhibitor.
Efficacy :

  • In CLL, Idelalisib achieved an ORR of 72–81%, higher than this compound’s 33% .
  • Limited activity in T-cell lymphomas compared to this compound . Safety:
  • Idelalisib has frequent immune-mediated toxicities: 16% colitis, 5% pneumonitis, and 35% infections .
  • 42% for Idelalisib) .
Parameter This compound Idelalisib
ORR (CLL) 33% 72–81%
Severe Diarrhea 1% ≥G3 14% ≥G3
Immune Toxicity No late-onset colitis 16% colitis

Umbralisib (Ukoniq®)

Mechanism : PI3Kδ/CK1ε inhibitor.
Efficacy :

  • In marginal zone lymphoma (MZL), Umbralisib achieved an ORR of 49%, while this compound’s ORR in DLBCL was 13% .
    Safety :
  • Umbralisib has a black-box warning for fatal infections and hepatotoxicity, with 9% discontinuations due to AEs .

Key Differentiators of this compound

Dual PI3Kδ/γ + SIK3 Inhibition : Unique SIK3 activity enhances chemo-sensitization in solid tumors (e.g., breast cancer) .

Combination Potential: Synergy with romidepsin in T-cell lymphomas (ORR 63%) without pharmacokinetic interactions .

Activité Biologique

Tenalisib (RP6530) is a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, which has shown promising biological activity in various hematological malignancies, particularly in relapsed/refractory T-cell lymphomas. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, safety profile, and potential mechanisms of action.

This compound selectively inhibits the PI3K δ and γ isoforms, which are crucial in regulating immune responses and cell proliferation. By targeting these pathways, this compound disrupts tumor growth and survival signals in cancer cells. Additionally, it has been identified that this compound's metabolite, IN0385, inhibits salt-inducible kinase 3 (SIK3), which is involved in tumorigenesis through various signaling pathways .

Pharmacokinetics

In clinical studies, this compound demonstrated rapid absorption with a median half-life of approximately 2.28 hours. The maximum concentration (CmaxC_{max}) and area under the curve (AUC0tAUC_{0-t}) increased with dosage, indicating a dose-dependent pharmacokinetic profile. The maximum tolerated dose (MTD) was established at 800 mg twice daily in fasting conditions .

Phase I/Ib Study Results

A Phase I/Ib study evaluated this compound's efficacy in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). Key findings include:

  • Overall Response Rate (ORR) : 45.7% among evaluable patients.
  • Complete Response (CR) : 8.6% (3 patients).
  • Partial Response (PR) : 37.1% (13 patients).
  • Duration of Response : Median duration was 4.9 months.
  • Common Adverse Events : Fatigue (45%), transaminase elevations (33%), with Grade ≥3 events occurring in 21% of patients .

Combination Therapy with Romidepsin

A recent Phase II study assessed the safety and efficacy of this compound combined with romidepsin in treating relapsed/refractory T-cell lymphomas. The combination aimed to exploit the synergistic effects of PI3K inhibition and histone deacetylase inhibition:

  • Efficacy : Preliminary results indicated improved response rates compared to monotherapy.
  • Safety Profile : No significant drug-drug interactions were observed between this compound and romidepsin, allowing for their concurrent administration without exacerbated adverse effects .

Case Studies

  • Patient Case Study : A patient with CTCL experienced a significant reduction in tumor burden after treatment with this compound, demonstrating its potential as an effective therapeutic option.
  • Combination Therapy Case Study : In another case involving a PTCL patient receiving both this compound and romidepsin, the patient achieved a complete response after several cycles, highlighting the benefits of combination therapy .

Summary of Findings

Study TypePopulationDosageORR (%)CR (%)PR (%)Main AEs
Phase I/IbR/R PTCL & CTCL800 mg BID45.78.637.1Fatigue, transaminase
Phase II ComboR/R T-cell LymphomaThis compound + RomidepsinTBDTBDTBDNo significant interactions

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Tenalisib as a dual PI3K-δ/γ inhibitor, and how does this inform preclinical experimental design?

this compound selectively inhibits PI3K-δ and PI3K-γ isoforms, disrupting downstream AKT/mTOR signaling critical for malignant cell survival and proliferation. Preclinical studies should measure phospho-AKT suppression via flow cytometry or Western blot in CD8+ T cells or lymphoma cell lines to validate target engagement . Dose-response experiments should establish IC50 values for PI3K-δ/γ inhibition using enzymatic assays, with comparisons to isoform-specific controls (e.g., idelalisib for PI3K-δ) .

Q. What pharmacokinetic (PK) properties of this compound are critical for dose optimization in clinical trials?

this compound exhibits rapid absorption (median Tmax: 2–4 hours) and a short half-life (~2.28 hours), necessitating twice-daily dosing . Key PK parameters include:

ParameterValue (Phase I)Methodological Consideration
CmaxDose-dependentLC-MS/MS for plasma concentration
AUC0–24Non-linear above 800mgPopulation PK modeling for variability
T1/2~2.28 hoursNon-compartmental analysis
Food effects were observed at 800mg, requiring fasting administration to mitigate toxicity .

Q. What are the most frequent treatment-emergent adverse events (TEAEs) in this compound trials, and how should they be monitored?

Common TEAEs include transaminase elevation (33–36%), fatigue (44.8%), and gastrointestinal events (diarrhea: 32.8%). Grade ≥3 TEAEs occur in 21% of patients, primarily hypertriglyceridemia and neutropenia . Monitoring protocols should include:

  • Weekly liver function tests (LFTs) during dose escalation.
  • Lipid profiling pre-treatment and at cycles 2, 4, and 6.
  • Prophylactic antiemetics for gastrointestinal toxicity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound response rates between Phase I trials (19% vs. 45.7%)?

Discrepancies arise from differences in patient populations (relapsed/refractory T-cell lymphoma [R/R TCL] vs. indolent NHL) and dosing regimens (200–1200mg BID vs. 800mg BID fasting). To address this:

  • Perform subgroup analyses stratified by histology, prior therapies, and PI3K pathway activation status.
  • Use multivariate regression to adjust for covariates like ECOG performance status and LDH levels .
  • Validate pharmacodynamic (PD) markers (e.g., CD30, IL-31 downregulation) across cohorts .

Q. What methodological considerations are critical when designing this compound combination therapy studies?

  • Synergy screening : Use Chou-Talalay assays to identify synergistic partners (e.g., romidepsin in NCT03770000) .
  • Toxicity management : Staggered dosing (e.g., this compound after HDAC inhibitor) to mitigate overlapping toxicities like QT prolongation .
  • PD endpoints : Include multiplex cytokine assays and phospho-proteomic profiling to dissect mechanism-driven synergies .

Q. How can biomarkers predict this compound responsiveness, and what validation frameworks are recommended?

Predictive biomarkers include:

BiomarkerAssociation with ResponseValidation Method
Phospho-AKT suppressionCR/PR vs. SD/PDFlow cytometry (CD8+ T cells)
Tumor CD30 expressionORR correlationIHC scoring (≥30% cutoff)
IL-31/IL-32α levelsDOR >4.9 monthsELISA or RNA-seq
Validation requires prospective cohorts with pre-/post-treatment biopsies and blinded central pathology review .

Q. Methodological Guidance

  • Contradiction Analysis : For conflicting safety/efficacy data, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Dose Optimization : Use continual reassessment method (CRM) designs to identify MTD while monitoring PD effects .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental replication, including full synthetic protocols and spectral data for novel compounds .

Propriétés

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639417-53-0
Record name Tenalisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.